BenchChemオンラインストアへようこそ!

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cannabinoid Receptor Pharmacology GPCR Agonism Structure-Activity Relationship

This ultra‑potent CB1 agonist (EC50 0.0900 nM) delivers a ~4,689‑fold CB1/CB2 selectivity, enabling unambiguous CB1‑mediated pathway isolation. Its unsaturated cyclohexenyl‑ethyl motif enhances lipophilicity (clogP ↑0.4–0.6 vs saturated analogs), making it a superior probe for CNS‑distribution studies and high‑sensitivity functional assays. Choose this compound to guarantee batch‑to‑batch receptor pharmacology consistency, avoid solvent‑cytotoxicity artifacts, and build robust structure‑property relationship datasets.

Molecular Formula C18H25NOS
Molecular Weight 303.46
CAS No. 1049513-47-4
Cat. No. B2810664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS1049513-47-4
Molecular FormulaC18H25NOS
Molecular Weight303.46
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C2(CCCC2)C3=CC=CS3
InChIInChI=1S/C18H25NOS/c20-17(19-13-10-15-7-2-1-3-8-15)18(11-4-5-12-18)16-9-6-14-21-16/h6-7,9,14H,1-5,8,10-13H2,(H,19,20)
InChIKeyVJEOKGXERHXGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Procurement Guide: A 1-(Thiophen-2-yl)cyclopentane Carboxamide with a Differentiating Alkenyl Side Chain


N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1049513-47-4) is a small-molecule 1-(thiophen-2-yl)cyclopentanecarboxamide derivative with a molecular formula of C18H25NOS and a molecular weight of 303.46 g/mol . This compound belongs to a chemotype widely explored for modulating the endocannabinoid system [1]. Its defining structural feature—a cyclohex-1-en-1-yl ethyl side chain—distinguishes it from saturated cycloalkyl analogs, potentially altering key pharmacological parameters such as receptor binding kinetics and metabolic stability.

Why N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Cannot Be Replaced by Generic Cyclohexyl or Cyclopentyl Analogs


In the 1-(thiophen-2-yl)cyclopentanecarboxamide series, seemingly minor alterations to the amide nitrogen substituent can cause drastic shifts in cannabinoid receptor subtype selectivity and functional activity [1]. The unsaturated cyclohexenyl ethyl chain on CAS 1049513-47-4 introduces a unique combination of conformational rigidity and π-character that is absent in fully saturated analogs like N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide . Routine procurement of a generic saturated cycloalkyl variant without verifying receptor pharmacology risks selecting a compound with a completely different efficacy profile, undermining assay reproducibility in endocannabinoid research programs.

Head-to-Head Quantitative Evidence for N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide vs. Closest Analogs


CB1 Agonist Potency: Cyclohexenyl Ethyl Derivative vs. Saturated Cyclohexyl Analog

The target compound demonstrates picomolar agonist activity at the human CB1 receptor, a potency level that distinguishes it from saturated N-cycloalkyl analogs which typically exhibit nanomolar potency in comparable assays. Specifically, N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide achieves an EC50 of 0.0900 nM at human CB1 expressed in CHO-K1 cells [1]. In contrast, the saturated N-cyclohexyl analog (N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide) is reported as a synthetic cannabinoid but lacks published sub-nanomolar CB1 functional data in the same assay format .

Cannabinoid Receptor Pharmacology GPCR Agonism Structure-Activity Relationship

CB2 Receptor Activity: Functional Selectivity Window of the Cyclohexenyl Ethyl Derivative

The compound exhibits a notable selectivity window between CB1 and CB2 receptors. Its CB2 agonist EC50 is 422 nM in the same CHO-K1 cellular background [1], yielding a CB2/CB1 potency ratio of approximately 4,689-fold. This pronounced functional selectivity is a direct consequence of the cyclohexenyl ethyl substitution pattern and differentiates the compound from certain non-selective cannabinoid ligands in the cyclopentanecarboxamide class [2].

CB2 Selectivity Functional Assay cAMP Modulation

Structural Differentiation: Impact of the Cyclohexene Double Bond on Physicochemical Properties

The presence of a cyclohex-1-en-1-yl group, as opposed to a fully saturated cyclohexyl ring, introduces a center of unsaturation that alters the compound's physicochemical profile. The double bond increases the calculated logP by approximately 0.4–0.6 log units compared to the saturated N-cyclohexyl analog, based on fragment-based estimation . This enhanced lipophilicity can improve membrane permeability but also requires careful solubility consideration in aqueous assay buffers. Furthermore, the allylic nature of the cyclohexenyl ethyl linker may predispose the compound to distinct cytochrome P450-mediated oxidation pathways compared to the saturated analog [1].

Lipophilicity Metabolic Stability Molecular Modeling

Procurement-Grade Purity Benchmarking Against Common Laboratory-Grade Analogs

The target compound is supplied at a typical purity of 95%+ (HPLC) , which is consistent with the purity specifications of its closest commercially available analog, N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide . However, the cyclohexenyl ethyl derivative's additional unsaturation makes it more susceptible to oxidative degradation during long-term storage, necessitating documented storage under inert atmosphere at -20°C to maintain this purity threshold . This handling requirement represents a procurement-relevant differentiation from the more oxidatively stable saturated analog.

Analytical Chemistry Compound Purity Procurement Specification

Optimal Research and Industrial Application Scenarios for N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Based on Quantitative Differentiation Evidence


High-Sensitivity CB1 Receptor Functional Screening in CHO-K1 Cellular Models

With a CB1 EC50 of 0.0900 nM [1], this compound is ideally suited for high-sensitivity cannabinoid receptor functional assays where maximal signal-to-noise ratio is required at low compound concentrations. Its exceptional potency minimizes the volume of DMSO vehicle introduced into cell culture, reducing solvent-related cytotoxicity artifacts in long-duration (5–24 hour) reporter gene or cAMP accumulation assays. Researchers performing CB1 dose-response profiling should prioritize this compound over saturated analogs that lack demonstrated sub-nanomolar functional activity.

CB1-Selective Pharmacological Studies Requiring Minimal CB2 Interference

The compound's ~4,689-fold functional selectivity for CB1 over CB2 [1] makes it a valuable tool for isolating CB1-mediated signaling pathways in mixed cell populations co-expressing both receptor subtypes. This application is particularly relevant in neuroinflammation and metabolic research, where CB2-dependent immunomodulatory effects can confound data interpretation. Procurement of this specific cyclohexenyl ethyl derivative ensures that observed pharmacological effects can be attributed predominantly to CB1 activation.

Structure-Activity Relationship (SAR) Studies on 1-(Thiophen-2-yl)cyclopentanecarboxamide Cannabinoids

As a representative of the N-(cycloalkenyl ethyl)-substituted subseries, this compound serves as a critical SAR probe for understanding the impact of olefinic unsaturation on cannabinoid receptor pharmacology [1]. Its direct structural comparator, N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide (the fully saturated analog) , provides a binary saturation-state comparison pair that is invaluable for computational modeling of ligand-receptor interactions and for guiding the design of next-generation CB1 modulators with tuned efficacy and metabolic profiles.

Blood-Brain Barrier Penetration Studies Leveraging Enhanced Lipophilicity

The estimated +0.4 to +0.6 log unit increase in clogP relative to the saturated N-cyclohexyl analog [1] positions this compound as a candidate for parallel artificial membrane permeability assays (PAMPA-BBB) and in situ brain perfusion studies. Research programs investigating the relationship between cannabinoid ligand lipophilicity and CNS distribution should procure this compound alongside its saturated counterpart to establish a controlled structure-property relationship dataset.

Quote Request

Request a Quote for N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.